![molecular formula C26H24N4O2 B2579831 1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine CAS No. 670268-22-1](/img/structure/B2579831.png)
1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{4-[(2H-1,3-benzodioxol-5-yl)methyl]piperazin-1-yl}-4-phenylphthalazine is a useful research compound. Its molecular formula is C26H24N4O2 and its molecular weight is 424.504. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Metabolic Pathway Elucidation
A study by Hvenegaard et al. (2012) identified the cytochrome P450 and other enzymes involved in the in vitro oxidative metabolism of Lu AA21004, a novel antidepressant. This research is crucial for understanding the metabolic fate of pharmaceutical compounds, including those structurally related to "1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine," in human liver microsomes and recombinant enzymes. The findings contribute to the development of safer and more effective therapeutic agents by mapping out metabolic pathways and identifying potential interactions with other drugs (Hvenegaard et al., 2012).
Antimicrobial Activity
Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives and evaluated their antimicrobial activities. Although not directly linked to "1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine," this study exemplifies the broader potential of piperazine-containing compounds in combating microbial infections. The synthesized compounds showed good or moderate activities against test microorganisms, highlighting the significance of structural modification in enhancing antimicrobial efficacy (Bektaş et al., 2007).
Anticancer and Molecular Docking Studies
Lv et al. (2019) conducted synthesis, crystal structure analysis, anti-bone cancer activity evaluation, and molecular docking investigations of a heterocyclic compound related to "1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine." The study demonstrated the compound's potential in targeting bone cancer cell lines and suggested its binding affinity through molecular docking studies. Such research is vital for the discovery of new oncological therapies and understanding the molecular basis of drug-target interactions (Lv et al., 2019).
Antiviral Activity
Al-Masoudi et al. (2007) explored the synthesis, structure, and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives. This study underscores the potential of piperazine derivatives, including those structurally similar to "1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine," in the development of new antiviral agents, especially as non-nucleoside reverse transcriptase inhibitors for HIV treatment (Al-Masoudi et al., 2007).
Mechanism of Action
Target of Action
The primary target of 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine is the enzyme Aldehyde Dehydrogenase 3A1 (ALDH3A1) . ALDH3A1 is an oxidoreductase enzyme that plays a crucial role in the oxidation of aldehydes .
Mode of Action
1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine acts as a competitive inhibitor against aldehyde binding . It forms direct interactions with the active-site cysteine residues of ALDH3A1 . Specifically, it interacts directly with the catalytic nucleophile, Cys243, in ALDH3A1 .
Biochemical Pathways
The inhibition of ALDH3A1 by 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine affects the aldehyde metabolism pathway . This can lead to the accumulation of aldehydes, which can have various downstream effects, including the potential to cause cellular damage .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed after oral administration, with a tmax of approximately 1 hour . The plasma protein binding rate is relatively low . The compound has two types of metabolites, one being a monohydroxy derivative and the other a dihydroxy derivative . Approximately 68% of the absorbed compound is excreted in the form of these metabolites via the kidneys within 24 hours, with about 25% being excreted via the bile .
Result of Action
The inhibition of ALDH3A1 by 1-[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine can lead to the accumulation of aldehydes within cells . This can potentially cause cellular damage and disrupt normal cellular functions .
Properties
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethyl)piperazin-1-yl]-4-phenylphthalazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N4O2/c1-2-6-20(7-3-1)25-21-8-4-5-9-22(21)26(28-27-25)30-14-12-29(13-15-30)17-19-10-11-23-24(16-19)32-18-31-23/h1-11,16H,12-15,17-18H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEUUHKONAOINOR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC3=C(C=C2)OCO3)C4=NN=C(C5=CC=CC=C54)C6=CC=CC=C6 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-((2-(Tert-butoxycarbonyl)-6,6-dioxido-6-thia-2-azaspiro[3.4]octan-8-yl)oxy)acetic acid](/img/structure/B2579749.png)
![N-[1-(benzenesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-2-fluorobenzamide](/img/structure/B2579750.png)
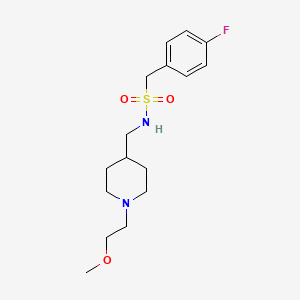
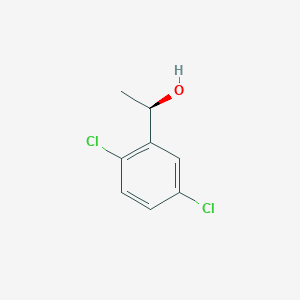
![N-(2-methoxybenzyl)-3-oxo-2-(p-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]quinoline-8-carboxamide](/img/no-structure.png)
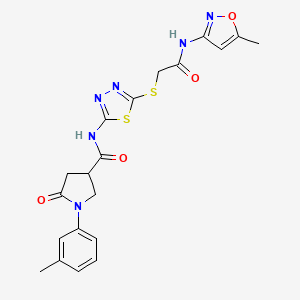
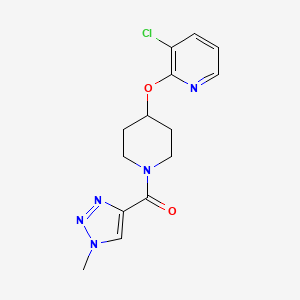
![4-chloro-3-nitro-N-[2-(1,2,3,4-tetrahydroisoquinolin-2-yl)-2-(thiophen-2-yl)ethyl]benzamide](/img/structure/B2579762.png)
![5-methyl-N-(4-sulfamoylphenethyl)-1-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2579764.png)
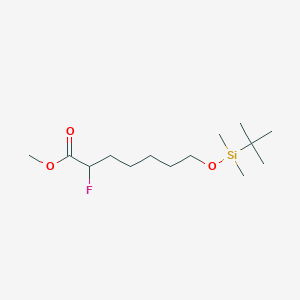
![N-(2-ethoxyphenyl)-2-({3-[(4-methoxyphenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2579767.png)
![3-Chloro-4-{[1-(2,2-dimethylpropanoyl)piperidin-3-yl]methoxy}benzaldehyde](/img/structure/B2579769.png)
![N-[2-(2-chlorophenyl)-2-methoxyethyl]cyclopropanecarboxamide](/img/structure/B2579770.png)
![N-(1,3-benzothiazol-2-yl)-2-(5-chlorothiophen-2-yl)-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B2579771.png)
